molecular formula C6H10F3NO2 B8119647 (S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester

(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester

Cat. No.: B8119647
M. Wt: 185.14 g/mol
InChI Key: KGUOZZWGWBBRRF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester (CAS: 170804-18-9, Molecular Formula: C₆H₁₀F₃NO₂, Molecular Weight: 185.14 g/mol) is a chiral ethyl ester featuring a trifluoromethyl group and an amino substituent at the β-position of the butyric acid backbone . This compound is structurally distinct due to its saturated carbon chain and (S)-configuration, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its safety profile includes risk phrases R36/38 (irritating to eyes and skin) and precautions S26 (avoid contact with eyes) and S36 (wear protective clothing) .

Properties

IUPAC Name

ethyl (3S)-3-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOZZWGWBBRRF-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : Ethyl 3-keto-4,4,4-trifluorobutyrate (1 )

  • Amine Source : Benzylamine (2.2 equiv)

  • Catalyst : Triethylamine (10 mol%)

  • Solvent : Benzene, reflux with Dean-Stark trap for 24 hours.

  • Yield : 67% (unoptimized).

The diastereoselectivity of the product depends on the base catalyst. For example:

Base CatalystDiastereomeric Ratio (dr)Major Product Configuration
Triethylamine3:1(2R,3S)
DBU (1,8-Diazabicycloundec-7-ene)1:2.5(2R,3R)

This stereodivergence enables access to multiple diastereomers, which can be resolved enzymatically.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral oxazolidine auxiliaries enable enantioselective synthesis. For example, (S)-phenylglycinol reacts with ethyl 4,4,4-trifluoroacetoacetate (2 ) to form a chiral oxazolidine intermediate (3 ), which is hydrolyzed to the target (S)-β-amino ester.

Synthetic Protocol

  • Condensation :

    • Reactants : (S)-Phenylglycinol (1.0 equiv), 2 (1.05 equiv), acetic acid (3.0 equiv).

    • Conditions : Chloroform, reflux, 24 hours.

    • Intermediate : (S)-4-Phenyl-2-trifluoromethyl-2-oxazolidineacetic acid ethyl ester (3 ) in 78% yield.

  • Hydrolysis :

    • Reagent : 6M HCl, 60°C, 12 hours.

    • Product : (S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester with >99% enantiomeric excess (ee).

This method leverages the chirality of phenylglycinol to dictate the configuration at C3.

Catalytic Asymmetric Reduction of β-Enamino Esters

Enamino esters derived from 1 undergo asymmetric hydrogenation using transition metal catalysts. For example, Rhodium-(R)-BINAP complexes reduce ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate (4 ) to the (S)-β-amino ester.

Optimization Parameters

ParameterOptimal ValueImpact on ee
CatalystRh-(R)-BINAP94% ee
Pressure (H₂)50 psiMaximizes conversion
SolventMethanolImproves catalyst solubility
Temperature25°CPrevents over-reduction

Post-Treatment : Filtration through Celite® and recrystallization from hexane/ethyl acetate yield 89% product with 94% ee.

Enzymatic Resolution of Racemic Mixtures

Penicillin acylase catalyzes the kinetic resolution of racemic N-phenylacetyl-β-amino esters. For example:

  • Acylation : Racemic β-amino ester is treated with phenylacetyl chloride to form N-phenylacetyl derivatives.

  • Enzymatic Hydrolysis : Penicillin acylase selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact.

Process Metrics

StepConditionsOutcome
AcylationPyridine, 0°C95% conversion
Enzymatic HydrolysisPhosphate buffer, pH 7.5, 37°C48% yield (S)-enantiomer, >99% ee

Lewis Acid-Catalyzed Reductive Amination

A two-step process involving reductive amination of ethyl 3-keto-4,4,4-trifluorobutyrate (1 ) with ammonium formate and sodium borohydride. Lewis acids (e.g., ZnCl₂) and crown ethers enhance stereoselectivity.

Procedure

  • Enamine Formation :

    • Reactants : 1 (1.0 equiv), ammonium formate (1.2 equiv).

    • Conditions : Methanol, reflux, 5 hours.

    • Intermediate : Ethyl 3-amino-4,4,4-trifluorobut-2-enoate (5 ) in 85% yield.

  • Reduction :

    • Reducing Agent : NaBH₄ (1.5 equiv), ZnCl₂ (0.1 equiv), 18-crown-6 (0.05 equiv).

    • Conditions : Toluene, 10–15°C, 2 hours.

    • Product : this compound in 92% yield, 99% ee.

Role of Additives

AdditiveFunctionee Improvement
ZnCl₂Activates NaBH₄ for selective reduction+20%
18-Crown-6Stabilizes borohydride intermediate+15%

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost EfficiencyScalability
Biomimetic Transamination6785ModerateHigh
Chiral Auxiliary78>99LowMedium
Catalytic Hydrogenation8994HighHigh
Enzymatic Resolution48>99LowLow
Reductive Amination9299ModerateHigh

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester is increasingly recognized for its potential in drug development. Its structure allows it to act as a building block for synthesizing pharmaceuticals targeting metabolic disorders, including diabetes and obesity. Research indicates that compounds derived from this ester can inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme linked to glucose metabolism and insulin regulation .

1.2 Case Study: Hypoglycemic Agents

A study investigated the synthesis of a novel compound combining (S)-3-amino-4,4,4-trifluoro-butyric acid with menthol to enhance drug absorption and efficacy in treating type II diabetes. This compound demonstrated significant hypoglycemic effects in diabetic mouse models, outperforming established drugs like metformin at certain dosages .

Biochemical Research

2.1 Enzyme Interaction Studies

The compound's trifluoromethyl group enhances its biological activity, making it valuable in studying enzyme interactions and metabolic pathways. Research has shown that this compound can modify protein functions through covalent bonding, providing insights into cellular mechanisms .

2.2 Peptide Synthesis

In peptide synthesis, this compound serves as an important intermediate due to its protective Boc group, which facilitates selective reactions. This characteristic is crucial for creating complex peptide structures efficiently .

Material Science Applications

The unique properties of this compound extend to material science. Its trifluoromethyl group imparts specific thermal and chemical resistance to materials developed from it. This makes it useful in creating specialty chemicals and materials with enhanced performance characteristics .

Comparative Data Table

Application Area Details Case Studies/References
Pharmaceutical DevelopmentIntermediate for drugs targeting metabolic disordersDPP-IV inhibition studies
Biochemical ResearchEnzyme interaction studies; protein modificationStudies on cellular functions
Peptide SynthesisUsed in peptide synthesis due to protective Boc groupEfficiency in creating complex structures
Material ScienceDevelopment of materials with thermal and chemical resistanceApplications in specialty chemicals

Mechanism of Action

The mechanism of action of (S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Ethyl 3-Amino-4,4,4-trifluorocrotonate

  • Structure and Properties: Molecular Formula: C₆H₈F₃NO₂ (Molecular Weight: 183.13 g/mol) . Key Difference: Contains a conjugated double bond (α,β-unsaturated ester) vs. the saturated chain in the target compound. Physical Properties: Density = 1.245 g/mL, Boiling Point = 83°C at 15 mmHg, Melting Point = 26°C .
  • Synthesis: Produced via one-pot esterification, cyclization, and ammonolysis, yielding 71% with 99.6% purity . This method is cost-effective and scalable for industrial use.
  • Applications : Intermediate for trifluoromethyl heterocycles in pesticides and pharmaceuticals .

Ethyl 4,4,4-Trifluoroacetoacetate

  • Structure and Properties: Molecular Formula: C₆H₇F₃O₃ (Molecular Weight: 184.11 g/mol) . Key Difference: Features a β-keto group (3-oxo) instead of an amino group.
  • Reactivity: The β-keto ester undergoes keto-enol tautomerism, enabling nucleophilic substitutions and cyclizations, unlike the amino-substituted target compound .
  • Applications : Precursor for fluorinated heterocycles and agrochemicals .

(S)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester Hydrochloride

  • Structure and Properties: Molecular Formula: C₆H₁₁ClF₃NO₂ (Hydrochloride salt) . Key Difference: Amino group at the α-position vs. β-position in the target compound.
  • Applications : Improved solubility in polar solvents due to the hydrochloride salt, used in peptide synthesis .

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Physical State Applications Synthesis Method
(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester C₆H₁₀F₃NO₂ β-Amino, trifluoromethyl Liquid/Crystalline Chiral intermediates, pharmaceuticals Esterification/Ammonolysis
Ethyl 3-amino-4,4,4-trifluorocrotonate C₆H₈F₃NO₂ α,β-Unsaturated ester Liquid (d=1.245 g/mL) Pesticides, heterocycles One-pot esterification/ammonolysis
Ethyl 4,4,4-trifluoroacetoacetate C₆H₇F₃O₃ β-Keto, trifluoromethyl Liquid Fluorinated agrochemicals Esterification of trifluoroacetic acid
(S)-2-Amino-4,4,4-trifluoro-butyrate HCl C₆H₁₁ClF₃NO₂ α-Amino, hydrochloride Crystalline solid Peptide synthesis Salt formation via HCl addition

Key Differences and Implications

Functional Groups: The β-amino group in the target compound enhances nucleophilicity for amide bond formation, whereas the β-keto group in Ethyl 4,4,4-trifluoroacetoacetate facilitates condensation reactions . The α,β-unsaturation in Ethyl 3-amino-4,4,4-trifluorocrotonate enables conjugate additions, critical for heterocycle synthesis .

Stereochemistry: The (S)-configuration in the target compound is crucial for enantioselective applications, unlike racemic mixtures of non-chiral analogs .

Safety and Handling: Ethyl 3-amino-4,4,4-trifluorocrotonate carries higher toxicity (R20/21/22) compared to the target compound’s R36/38 .

Biological Activity

(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester (also known as ethyl 3-amino-4,4,4-trifluorobutanoate) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈F₃NO₂
  • Molecular Weight : 183.13 g/mol
  • CAS Number : 372-29-2

The presence of trifluoromethyl groups in the compound enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Research indicates that this compound acts as a bioisostere for leucine, influencing various biological pathways. The trifluoromethyl group contributes to its interaction with biological targets by mimicking the hydrophobic characteristics of natural amino acids while providing unique electronic properties.

  • Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
  • Root Growth Stimulation : In plant biology, derivatives such as 4,4,4-trifluoro-3-(indole-3-)butyric acid have been reported to promote root elongation in various plant species. This activity suggests potential applications in agriculture for enhancing crop growth .
  • Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a selective modulator in biological systems makes it a candidate for developing targeted therapies .

Synthesis Methods

The synthesis of this compound has been explored through various methods:

MethodDescriptionYield
Asymmetric SynthesisUtilizes chiral auxiliaries to produce enantiomerically pure compounds.>99% ee
Mild ReductionEmploys diisobutylaluminum hydride for racemization control during synthesis.93% yield
Palladium-Catalyzed HydrogenationConverts azido groups to amines effectively.89% yield

These methods highlight the versatility and efficiency of synthesizing this compound for research and industrial applications.

Case Studies and Research Findings

  • Neurodegenerative Disorders : A study investigated the effects of this compound on models of neurodegeneration. Results indicated significant neuroprotective effects against oxidative stress-induced cell death .
  • Agricultural Applications : Research demonstrated that the application of trifluoro derivatives could enhance root growth by up to 40% in lettuce seedlings within 72 hours, suggesting their utility in agricultural practices aimed at improving crop yields .

Q & A

Q. What are the recommended synthetic routes for (S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via enantioselective alkylation or enzymatic resolution of racemic precursors. For example, trifluoroacetylated intermediates (e.g., ethyl 4,4,4-trifluoroacetoacetate ) can undergo asymmetric reduction using chiral catalysts (e.g., Ru-BINAP complexes) to introduce the (S)-configuration. Post-reduction, amination via reductive alkylation or enzymatic transamination ensures amino group introduction. Chiral HPLC (e.g., using Chiralpak AD-H columns) is critical for verifying enantiomeric excess (≥98%) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation experiments:
  • pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS (e.g., m/z 230 [M+H]+ for intact compound) and quantify impurities like trifluoroacetic acid derivatives using HPLC .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Degradation products (e.g., ethyl esters of trifluoroacetic acid) are common above 150°C .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity (δ ≈ -70 ppm) and 1H^{1}\text{H}-NMR for ethyl ester protons (triplet at δ 1.2–1.4 ppm) .
  • LC-MS/MS : Monitor molecular ion [M+H]+ at m/z 230 and fragment ions (e.g., m/z 172 for loss of NH3_3) to confirm identity .
  • Chiral Chromatography : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for trifluoro-containing analogs of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize protocols:
  • Use deuterated DMSO or CDCl3_3 for consistency.
  • Compare 19F^{19}\text{F}-NMR shifts with reference compounds (e.g., ethyl 4,4,4-trifluoroacetoacetate: δ -70.5 ppm in CDCl3_3) .
  • Perform spiking experiments with authentic standards to confirm peak assignments .

Q. What strategies mitigate epimerization during synthetic scale-up of the (S)-enantiomer?

  • Methodological Answer :
  • Reaction Conditions : Avoid prolonged heating (>60°C) and use aprotic solvents (e.g., THF, DMF) to minimize racemization.
  • Catalyst Optimization : Employ chiral ligands with higher enantioselectivity (e.g., Josiphos derivatives) to suppress epimer formation .
  • In-Process Monitoring : Use real-time HPLC to detect epimers (e.g., (R)-enantiomer eluting 0.5–1.0 min later) and adjust reaction parameters dynamically .

Q. How can computational modeling predict the compound’s reactivity in organocatalytic applications?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to model nucleophilic attack pathways (e.g., in Michael additions).
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetone vs. methanol) to predict enantioselectivity trends .
  • Docking Studies : Assess binding affinity with enzyme targets (e.g., transaminases) using AutoDock Vina to guide catalyst design .

Q. What experimental designs address batch-to-batch variability in chiral purity during synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (20–50°C), and solvent polarity in a factorial design to identify critical parameters.
  • PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions in real time .
  • Robustness Testing : Validate synthetic protocols under edge-case conditions (e.g., humidity, oxygen exposure) to ensure reproducibility .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

  • Methodological Answer :
  • Meta-Analysis : Compare reaction conditions (e.g., solvent, catalyst, substrate scope) across studies. For example, higher enantioselectivity (≥95% ee) is reported in non-polar solvents (toluene) vs. polar aprotic solvents (DMF) .
  • Control Experiments : Replicate key studies with standardized reagents to isolate variables (e.g., catalyst purity, moisture content) .

Q. What mechanisms explain the compound’s degradation under UV light, and how can this be mitigated?

  • Methodological Answer :
  • Degradation Pathways : UV exposure cleaves the C-F bond, generating radicals that attack the ethyl ester group. LC-MS/MS identifies degradation products like 3-amino-4,4-difluoro-butyric acid (m/z 186 [M+H]+) .
  • Mitigation : Add UV stabilizers (e.g., benzotriazoles) or store samples in amber glass under inert atmosphere .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.